molecular formula C12H6Br4O B1359910 1,2,3-Tribromo-4-(4-bromophenoxy)benzene CAS No. 446254-31-5

1,2,3-Tribromo-4-(4-bromophenoxy)benzene

Cat. No.: B1359910
CAS No.: 446254-31-5
M. Wt: 485.79 g/mol
InChI Key: ARERIMFZYPFJAV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It has been found to affect the jak-stat signaling pathway , which plays a crucial role in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell.

Mode of Action

PBDE 60 interacts with its targets, leading to changes in cellular processes. It has been found to induce germ cell apoptosis through oxidative stress by a MAPK-mediated p53-independent pathway . This suggests that PBDE 60 can cause cell death by triggering oxidative stress, a harmful process that can damage cells.

Biochemical Pathways

PBDE 60 affects several biochemical pathways. It has been found to modulate the intracellular miRNA profile, sEV biogenesis, and their miRNA cargo, exacerbating the LPS-induced pro-inflammatory response in THP-1 Macrophages . This indicates that PBDE 60 can influence gene expression and immune responses. Additionally, it has been found to activate the JAK-STAT signaling pathway , which is involved in processes such as immunity, cell division, cell death, and tumor formation.

Pharmacokinetics

It has been found that over 80% of the administered dose of a similar compound, bde 47, was absorbed after oral or intratracheal administration, whereas ∼62% was absorbed when the dose was applied dermally . The disposition was dictated by lipophilicity as adipose and skin were major depot tissues .

Result of Action

The molecular and cellular effects of PBDE 60’s action include the induction of apoptosis in germ cells and the modulation of the intracellular miRNA profile, sEV biogenesis, and their miRNA cargo . These effects can lead to cell death and changes in gene expression, potentially affecting various biological processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of PBDE 60. For instance, it has been found that the presence of Cd2+ can affect the biodegradation of a similar compound, BDE 47 . Moreover, PBDE 60 is one of the most prominent PBDE congeners detected in the environment and in animal and human tissues , suggesting that it can persist in the environment and bioaccumulate in organisms.

Biochemical Analysis

Biochemical Properties

Tetrabromodiphenyl ethers play a role in biochemical reactions primarily through their interactions with enzymes, proteins, and other biomolecules. These compounds have been shown to interact with cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to cellular macromolecules and disrupt normal cellular functions . Additionally, tetrabromodiphenyl ethers can bind to thyroid hormone transport proteins, altering the levels of thyroid hormones and affecting metabolic processes . The interactions between tetrabromodiphenyl ethers and these biomolecules can lead to oxidative stress, inflammation, and other adverse effects.

Cellular Effects

Tetrabromodiphenyl ethers have been shown to affect various types of cells and cellular processes. In neuronal cells, these compounds can disrupt calcium homeostasis, leading to altered neurotransmitter release and impaired synaptic function . In hepatocytes, tetrabromodiphenyl ethers can induce the expression of genes involved in xenobiotic metabolism, leading to increased production of reactive oxygen species and oxidative damage . Additionally, these compounds can affect cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of tetrabromodiphenyl ethers involves several key processes. These compounds can bind to and inhibit the activity of cytochrome P450 enzymes, leading to the accumulation of toxic metabolites . Tetrabromodiphenyl ethers can also interact with nuclear receptors, such as the aryl hydrocarbon receptor and the peroxisome proliferator-activated receptor, leading to changes in gene expression and cellular function . Additionally, these compounds can induce oxidative stress by generating reactive oxygen species and depleting cellular antioxidants .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetrabromodiphenyl ethers can change over time due to their stability and degradation. Studies have shown that these compounds can persist in the environment and in biological systems for extended periods, leading to long-term effects on cellular function . In vitro studies have demonstrated that prolonged exposure to tetrabromodiphenyl ethers can lead to sustained oxidative stress, inflammation, and cellular damage . In vivo studies have shown that these compounds can accumulate in tissues and organs, leading to chronic toxicity and adverse health effects .

Dosage Effects in Animal Models

The effects of tetrabromodiphenyl ethers vary with different dosages in animal models. At low doses, these compounds can induce subtle changes in gene expression and cellular function without causing overt toxicity . At high doses, tetrabromodiphenyl ethers can cause significant toxic effects, including liver damage, neurotoxicity, and reproductive toxicity . Threshold effects have been observed, with certain doses leading to a sudden increase in toxicity and adverse effects .

Metabolic Pathways

Tetrabromodiphenyl ethers are involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . These compounds can be metabolized to reactive intermediates that can bind to cellular macromolecules and disrupt normal cellular functions . Additionally, tetrabromodiphenyl ethers can affect metabolic flux and metabolite levels by altering the activity of key enzymes and transporters .

Transport and Distribution

Tetrabromodiphenyl ethers are transported and distributed within cells and tissues through interactions with transporters and binding proteins . These compounds can accumulate in lipid-rich tissues, such as the liver and adipose tissue, leading to prolonged exposure and toxicity . Additionally, tetrabromodiphenyl ethers can cross the blood-brain barrier and accumulate in the brain, leading to neurotoxic effects .

Subcellular Localization

The subcellular localization of tetrabromodiphenyl ethers can affect their activity and function. These compounds can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, tetrabromodiphenyl ethers can accumulate in the endoplasmic reticulum, where they can disrupt protein folding and induce endoplasmic reticulum stress . Additionally, these compounds can localize to mitochondria, leading to mitochondrial dysfunction and apoptosis .

Properties

IUPAC Name

1,2,3-tribromo-4-(4-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O/c13-7-1-3-8(4-2-7)17-10-6-5-9(14)11(15)12(10)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARERIMFZYPFJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C(=C(C=C2)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30879882
Record name BDE-60
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446254-31-5, 40088-48-0
Record name 2,3,4,4'-Tetrabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-60
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Toluene, dibromo derivative
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.790
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3,4,4'-TETRABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L996AWV6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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